molecular formula C24H9BF18 B12567349 Tris[3,5-bis(trifluoromethyl)phenyl]borane CAS No. 169116-84-1

Tris[3,5-bis(trifluoromethyl)phenyl]borane

Katalognummer: B12567349
CAS-Nummer: 169116-84-1
Molekulargewicht: 650.1 g/mol
InChI-Schlüssel: BPKXQSLAVGBZEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris[3,5-bis(trifluoromethyl)phenyl]borane is a chemical compound with the molecular formula C24H9BF18. It is known for its strong Lewis acidity and is often used in frustrated Lewis pair chemistry. This compound is characterized by the presence of three 3,5-bis(trifluoromethyl)phenyl groups attached to a boron atom, making it highly electron-deficient and reactive.

Eigenschaften

CAS-Nummer

169116-84-1

Molekularformel

C24H9BF18

Molekulargewicht

650.1 g/mol

IUPAC-Name

tris[3,5-bis(trifluoromethyl)phenyl]borane

InChI

InChI=1S/C24H9BF18/c26-19(27,28)10-1-11(20(29,30)31)5-16(4-10)25(17-6-12(21(32,33)34)2-13(7-17)22(35,36)37)18-8-14(23(38,39)40)3-15(9-18)24(41,42)43/h1-9H

InChI-Schlüssel

BPKXQSLAVGBZEM-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tris[3,5-bis(trifluoromethyl)phenyl]borane can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)phenyl lithium with boron trichloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Industrial production would likely involve larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tris[3,5-bis(trifluoromethyl)phenyl]borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: It can be reduced to form boron-hydride species.

    Substitution: The phenyl groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the phenyl groups under mild conditions.

Major Products Formed

    Oxidation: Boron-oxygen compounds.

    Reduction: Boron-hydride species.

    Substitution: Substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Tris[3,5-bis(trifluoromethyl)phenyl]borane has several scientific research applications:

Wirkmechanismus

The mechanism of action of tris[3,5-bis(trifluoromethyl)phenyl]borane involves its strong Lewis acidity, which allows it to accept electron pairs from Lewis bases. This interaction can lead to the activation of small molecules, facilitating various chemical transformations. The compound’s electron-deficient boron center is the primary site for these interactions, making it highly reactive and versatile in different chemical environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(pentafluorophenyl)borane: Another strong Lewis acid with similar applications in frustrated Lewis pair chemistry.

    Tris(2,4,6-trifluorophenyl)borane: A compound with similar electronic properties but different steric effects due to the position of the fluorine atoms.

Uniqueness

Tris[3,5-bis(trifluoromethyl)phenyl]borane is unique due to the presence of trifluoromethyl groups at the 3 and 5 positions of the phenyl rings, which enhance its electron-withdrawing capability and Lewis acidity. This makes it more effective in certain catalytic applications compared to other similar compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.